5-chloro-2-methoxy-N-(1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
5-chloro-2-methoxy-N-(1,3,4-thiadiazol-2-yl)benzamide is a compound belonging to the class of 1,3,4-thiadiazole derivatives.
Preparation Methods
The synthesis of 5-chloro-2-methoxy-N-(1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of 5-chloro-2-methoxybenzoic acid with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired 1,3,4-thiadiazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
5-chloro-2-methoxy-N-(1,3,4-thiadiazol-2-yl)benzamide undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-chloro-2-methoxy-N-(1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, leading to the disruption of essential cellular processes in microorganisms and cancer cells . The exact molecular targets and pathways involved may vary depending on the specific application and the type of organism or cell being studied .
Comparison with Similar Compounds
5-chloro-2-methoxy-N-(1,3,4-thiadiazol-2-yl)benzamide can be compared with other similar compounds, such as:
2-chloro-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)acetamide: This compound has a similar thiadiazole ring structure but differs in the substituents attached to the ring.
2-amino-5-mercapto-1,3,4-thiadiazole: Another thiadiazole derivative with different functional groups, which may result in different biological activities and applications.
The uniqueness of this compound lies in its specific substituents, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C10H8ClN3O2S |
---|---|
Molecular Weight |
269.71 g/mol |
IUPAC Name |
5-chloro-2-methoxy-N-(1,3,4-thiadiazol-2-yl)benzamide |
InChI |
InChI=1S/C10H8ClN3O2S/c1-16-8-3-2-6(11)4-7(8)9(15)13-10-14-12-5-17-10/h2-5H,1H3,(H,13,14,15) |
InChI Key |
KBFBTZGYGAJFDY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=NN=CS2 |
Origin of Product |
United States |
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